Oxyphyllacinol

Antioxidant activity DPPH assay free radical scavenging

Oxyphyllacinol (CAS 87657-77-0, C₂₀H₂₆O₃, MW 314.42) is a linear diarylheptanoid first isolated and structurally elucidated from the fruits of Alpinia oxyphylla Miq. (Zingiberaceae).

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B11933149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphyllacinol
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(CCCCC2=CC=CC=C2)O)O
InChIInChI=1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
InChIKeyDHUCMVAZNHOIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphyllacinol Procurement Guide: Diarylheptanoid Antioxidant and Neuroprotective Candidate from Alpinia oxyphylla


Oxyphyllacinol (CAS 87657-77-0, C₂₀H₂₆O₃, MW 314.42) is a linear diarylheptanoid first isolated and structurally elucidated from the fruits of Alpinia oxyphylla Miq. (Zingiberaceae) [1]. Chemically defined as 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol, it bears a secondary alcohol at the C-3 position of the heptane chain, distinguishing it from the ketone-bearing congener yakuchinone A [2]. Oxyphyllacinol is commercially available as a reference standard (typical purity ≥98%) for analytical, pharmacological, and synthetic chemistry applications .

Why Oxyphyllacinol Cannot Be Simply Replaced by Yakuchinone A or Other In-Class Diarylheptanoids


Although oxyphyllacinol and yakuchinone A co-occur in Alpinia oxyphylla and share the same 1,7-diphenylheptane backbone, their C-3 oxidation state differs critically: oxyphyllacinol is a secondary alcohol while yakuchinone A is a ketone [1]. This single functional-group difference produces a 1.56-fold divergence in DPPH radical-scavenging potency and a 1.63-fold difference in linoleic acid peroxidation inhibition in direct head-to-head assays [1]. In cellular cytotoxicity panels, the ketone-containing yakuchinone A is consistently more potent than oxyphyllacinol across six cancer cell lines, demonstrating that the carbonyl group is a significant determinant of bioactivity in this scaffold [2]. Furthermore, oxyphyllacinol occupies a distinct metabolic node: in vivo, yakuchinone B is sequentially reduced to yakuchinone A and then to oxyphyllacinol before glucuronidation and elimination, meaning the alcohol form is the immediate precursor to phase II conjugates detected in plasma [3]. Substituting oxyphyllacinol with yakuchinone A in a metabolic-pathway or prodrug study would therefore model the wrong biochemical intermediate.

Quantitative Differential Evidence: Oxyphyllacinol vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


DPPH Radical-Scavenging Potency: Oxyphyllacinol Is 1.56-Fold Less Potent Than Yakuchinone A in the Same Assay

In a direct head-to-head DPPH assay, oxyphyllacinol (compound 2) exhibited an IC₅₀ of 89 ± 3.1 μM, which is 1.56-fold higher (weaker) than yakuchinone A (IC₅₀ = 57 ± 2.1 μM). Both diarylheptanoids outperformed the synthetic antioxidant BHT (IC₅₀ = 99 ± 2.2 μM) but were less potent than vitamin C (IC₅₀ = 51 ± 1.1 μM) [1]. This quantitative ranking—yakuchinone A > oxyphyllacinol > BHT—demonstrates that reduction of the C-3 ketone to an alcohol measurably attenuates radical-scavenging capacity.

Antioxidant activity DPPH assay free radical scavenging

Linoleic Acid Peroxidation Inhibition: Oxyphyllacinol Outperforms Vitamin C and BHT, but Is 1.63-Fold Weaker Than Yakuchinone A

In a direct head-to-head linoleic acid peroxidation inhibitory assay, oxyphyllacinol exhibited an IC₅₀ of 0.31 ± 0.009 mM, which is 1.63-fold higher (weaker) than yakuchinone A (IC₅₀ = 0.19 ± 0.011 mM). Both diarylheptanoids substantially outperformed the positive controls vitamin C (IC₅₀ = 0.59 ± 0.017 mM) and BHT (IC₅₀ = 0.52 ± 0.014 mM) [1]. Notably, oxyphyllacinol's lipid peroxidation inhibitory activity was 1.90-fold stronger than vitamin C and 1.68-fold stronger than BHT, representing the first reported quantification of its activity in this model.

Lipid peroxidation antioxidant activity linoleic acid assay

Cancer Cell Cytotoxicity: Oxyphyllacinol Is Consistently Less Potent Than Yakuchinone A Across Six Cancer Lines

In a modified MTT assay across two murine melanoma lines (B16F1, B16F10) and four human cancer lines (A375P melanoma, A549 lung, MCF-7 breast, HT-29 colorectal), oxyphyllacinol (compound 2) showed lower cytotoxic activity than its parent ketone yakuchinone A (compound 1) across all six cell lines [1]. Yakuchinone A exhibited IC₅₀ values ranging from 11.50 to 31.73 μM depending on cell line , while the paper explicitly states that oxyphyllacinol's cytotoxicity was reduced relative to yakuchinone A, with the C-3 carbonyl group identified as a significant contributor to anticancer potency [1]. Moreover, oxyphyllacinol served as the biosynthetic precursor for more potent hydroxylated and glucosylated derivatives (compounds 5–9), with compound 9 (oxyphyllacinol-3-O-β-D-glucopyranoside) achieving selective melanoma cytotoxicity with IC₅₀ values of 6.09–9.74 μM [1].

Cytotoxicity anticancer activity melanoma MTT assay

Total Synthesis Efficiency: Oxyphyllacinol Achieves 46% Overall Yield in Six Steps vs. 52% for Yakuchinone A

A unified six-step total synthesis route reported in 2022 produced oxyphyllacinol in 46% overall yield, yakuchinone A in 52% overall yield, and yakuchinone B in 56% overall yield from commercially available starting materials [1]. The synthesis employs a Weinreb amide as the key building block and avoids column chromatography purification at any step, using only conventional reactions and convenient purification methods, enabling practical scale-up without specialized chromatographic equipment [1]. The 6-percentage-point difference in overall yield between oxyphyllacinol (46%) and yakuchinone A (52%) is attributable to the additional NaBH₄ reduction step required to convert the C-3 ketone intermediate to the alcohol, which introduces modest yield loss.

Total synthesis chemical synthesis scale-up process chemistry

Natural Abundance in Alpinia oxyphylla: Oxyphyllacinol and Yakuchinone A Are Co-Dominant Diarylheptanoids at Comparable Levels

UFLC-MS/MS quantification across 13 batches of Alpinia oxyphylla capsular fruits from different production regions revealed that oxyphyllacinol and yakuchinone A are the two dominant diarylheptanoid constituents, with average total contents of approximately 3.9 mg/g (0.39%) each [1]. In a representative pericarp sample, yakuchinone A content was 2961 ± 164 μg/g and oxyphyllacinol was 2579 ± 106 μg/g, yielding a ratio of ~1.15:1 [1]. Both diarylheptanoids are predominantly deposited in the pericarp (capsule) rather than the seed, in contrast to the sesquiterpene nootkatone which is concentrated in seeds [1]. This tissue-specific co-localization means that any extract standardized to yakuchinone A will inherently contain comparable levels of oxyphyllacinol, and vice versa.

Phytochemical quantification quality control plant metabolomics UFLC-MS/MS

Metabolic Fate in Vivo: Oxyphyllacinol Is the Terminal Aglycone Intermediate Before Glucuronidation and Elimination

LC-MS/MS analysis of rat plasma following oral administration of Alpinia oxyphylla extract established a sequential metabolic pathway: yakuchinone B → yakuchinone A → oxyphyllacinol → oxyphyllacinol glucuronide [1]. This positions oxyphyllacinol as the ultimate aglycone intermediate before phase II conjugation by UDP-glucuronosyl transferase (UGT), whereas yakuchinone A and B are upstream intermediates that require prior reduction [1]. Consequently, the glucuronidated metabolite(s) of oxyphyllacinol—not yakuchinone A or B glucuronides—represent the predominant circulating forms detected in plasma. In related analytical method development, enzymatic hydrolysis with β-glucuronidase/sulfatase was required to liberate free oxyphyllacinol for quantitation, confirming extensive phase II conjugation in vivo .

Pharmacokinetics drug metabolism LC-MS/MS glucuronidation

Optimal Scientific and Industrial Application Scenarios for Oxyphyllacinol Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Diarylheptanoid C-3 Oxidation State

Oxyphyllacinol is the definitive C-3 alcohol comparator for SAR studies alongside yakuchinone A (C-3 ketone). The 1.56-fold difference in DPPH IC₅₀ (89 μM vs. 57 μM) and 1.63-fold difference in linoleic acid peroxidation inhibition (0.31 mM vs. 0.19 mM) provide a quantifiable SAR baseline for evaluating how ketone-to-alcohol reduction modulates antioxidant potency [1]. This paired compound set is essential for medicinal chemistry programs exploring diarylheptanoid pharmacophore refinement.

Metabolic Pathway Elucidation and Pharmacokinetic Studies of Alpinia oxyphylla Extracts

Because oxyphyllacinol is the terminal aglycone before UGT-mediated glucuronidation—the quantitatively dominant elimination pathway for A. oxyphylla diarylheptanoids in vivo [2]—procurement of high-purity oxyphyllacinol reference standard is mandatory for accurate LC-MS/MS quantitation of plasma metabolites. Attempting to quantify the circulating metabolite pool using only yakuchinone A or B standards will underrepresent the major glucuronidated fraction, as enzymatic deconjugation with β-glucuronidase/sulfatase liberates oxyphyllacinol as the primary aglycone [2].

Semisynthetic Derivatization: Oxyphyllacinol as a Precursor Scaffold for Hydroxylated and Glycosylated Analogs

Oxyphyllacinol serves as the biosynthetic and semisynthetic precursor for a panel of hydroxylated and glucosylated derivatives with enhanced cytotoxicity. Microbial transformation of yakuchinone A through oxyphyllacinol yielded compounds 5–9, with the 3-O-β-D-glucopyranoside derivative (compound 9) achieving selective anti-melanoma activity (IC₅₀ 6.09–9.74 μM) surpassing both parent compounds [3]. Researchers engaged in late-stage functionalization of diarylheptanoids should procure oxyphyllacinol as the optimal starting material for regio- and stereoselective hydroxylation/glucosylation reactions.

Quality Control Standardization and Botanical Extract Fingerprinting of Alpinia oxyphylla Products

UFLC-MS/MS data demonstrate that oxyphyllacinol (~2579 μg/g) and yakuchinone A (~2961 μg/g) are co-dominant diarylheptanoids in A. oxyphylla pericarp, collectively representing the majority of the non-volatile diarylheptanoid fraction [4]. Any QC protocol claiming comprehensive chemical standardization of A. oxyphylla extracts or finished products must include oxyphyllacinol as a quantified marker alongside yakuchinone A, because the two compounds exhibit distinct MS/MS transitions and cannot be accurately quantified using a single calibrant [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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